molecular formula C7H8ClNO3 B1587857 3-Hydroxyanthranilic acid hydrochloride CAS No. 4920-81-4

3-Hydroxyanthranilic acid hydrochloride

Cat. No. B1587857
CAS RN: 4920-81-4
M. Wt: 189.59 g/mol
InChI Key: WORPVBBWRKRSHQ-UHFFFAOYSA-N
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Description

3-Hydroxyanthranilic acid hydrochloride is a derivative of 3-Hydroxyanthranilic acid, which is an intermediate in the metabolism of tryptophan . It is a new antioxidant isolated from the methanol extract of tempeh and is effective in preventing autoxidation of soybean oil and powder . It has been shown to induce apoptosis in T cells .


Synthesis Analysis

3-Hydroxyanthranilic acid is synthesized in the hypodermal tissue, localized to the site of pathogen interaction within the gut granules, and degraded in the neuronal cells . It is also used as a reagent in the esterification and cyclization with geldanamycin .


Molecular Structure Analysis

The molecular formula of 3-Hydroxyanthranilic acid hydrochloride is C7H8ClNO3 . It is a benzoic acid substituted at C-2 by an amine group and at C-3 by a hydroxy group .


Chemical Reactions Analysis

3-Hydroxyanthranilic acid is an oxidation product of tryptophan metabolism . It is considered to be a fleeting metabolic intermediate along tryptophan catabolism through the kynurenine pathway .


Physical And Chemical Properties Analysis

3-Hydroxyanthranilic acid hydrochloride appears as a white to light red to green powder . It has a molar mass of 189.60 g/mol . It has a melting point range of 240–265 °C and decomposes at 227 °C from dilute HCl . It has low solubility in water but is soluble in ether, CHCl3, and alcohols .

Scientific Research Applications

Kinetic Evaluation in Dye Decolorization

3-Hydroxyanthranilic acid (3-HAA) has been explored for its redox mediator properties in Fenton oxidative processes for dye degradation. It enhances dye decolorization kinetics by improving the generation of reactive oxygen species, thereby facilitating more efficient removal of pollutants from wastewater (Santana et al., 2019).

Antioxidant and Pro-oxidant Behavior

3-Hydroxyanthranilic acid demonstrates dual behavior as both an antioxidant and a pro-oxidant, depending on the presence of metal ions. In the absence of metal ions, it acts as an effective antioxidant by scavenging free radicals, whereas in their presence, it exhibits pro-oxidant behavior through the Fenton reaction (Pérez-González et al., 2017).

Effect on Inflammatory and Analgesic Properties

3-Hydroxyanthranilic acid has been shown to possess anti-inflammatory and analgesic properties in models of rheumatoid arthritis. It reduces the severity of arthritis and pain, suggesting its potential therapeutic application for inflammatory diseases (Inglis et al., 2007).

Role in Atherosclerosis

Research has demonstrated the potential of 3-Hydroxyanthranilic acid in inhibiting atherosclerosis. It modulates lipid metabolism and inflammation, thereby preventing the progression of cardiovascular diseases (Zhang et al., 2012).

Redox Chemistry and Neurological Disease Development

The redox chemistry of 3-Hydroxyanthranilic acid and its interaction with iron ions have been studied to understand its potential role in neurological diseases. Its ability to chelate iron and exhibit antioxidant or pro-oxidant effects may influence the development of conditions associated with oxidative stress (Chobot et al., 2015).

Transcription Factor Binding and Therapeutic Implications

3-Hydroxyanthranilic acid acts as a ligand for transcription factors, such as YY1, suggesting its potential as a therapeutic candidate for conditions like hepatocellular carcinoma. This interaction triggers apoptosis in cancer cells, highlighting its importance in cancer therapy (Shi et al., 2021).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard. It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity for dusts and mists. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It has specific target organ toxicity for a single exposure, particularly the respiratory system .

Future Directions

3-Hydroxyanthranilic acid hydrochloride has been linked to immune response in mammals, and whether it is detrimental or advantageous is a point of contention . It is considered a novel therapeutic target for age-associated disease . There is growing interest in developing pharmacological strategies to target tryptophan metabolism to improve health aging .

properties

IUPAC Name

2-amino-3-hydroxybenzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3.ClH/c8-6-4(7(10)11)2-1-3-5(6)9;/h1-3,9H,8H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WORPVBBWRKRSHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70197719
Record name 3-Hydroxyanthranilic acid hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxyanthranilic acid hydrochloride

CAS RN

4920-81-4
Record name Benzoic acid, 2-amino-3-hydroxy-, hydrochloride (1:1)
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxyanthranilic acid hydrochloride
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Record name 3-Hydroxyanthranilic acid hydrochloride
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Record name 3-hydroxyanthranilic acid hydrochloride
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Record name 3-Hydroxyanthranilic acid hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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